

Spectral Analysis of Methyl 2,4,6-trihydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2,4,6-trihydroxybenzoate**

Cat. No.: **B1580865**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **Methyl 2,4,6-trihydroxybenzoate**, a compound of interest for its potential antioxidant, lipid-lowering, and anticancer activities. The following sections present a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to support research and development efforts.

Chemical Structure and Properties

- IUPAC Name: **Methyl 2,4,6-trihydroxybenzoate**
- Molecular Formula: $C_8H_8O_5$
- Molecular Weight: 184.15 g/mol
- CAS Number: 3147-39-5
- Appearance: Solid

Spectroscopic Data

The following tables summarize the key spectral data obtained for **Methyl 2,4,6-trihydroxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

Table 2: ^{13}C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Specific experimental ^1H and ^{13}C NMR data for **Methyl 2,4,6-trihydroxybenzoate** was not available in the searched databases. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Sample Preparation: KBr Pellet)

Wavenumber (cm ⁻¹)	Interpretation
Data not available	-

Note: A specific peak list for a KBr pellet IR spectrum of **Methyl 2,4,6-trihydroxybenzoate** was not found. The NIST gas-phase IR spectrum is available but may differ from a solid-state spectrum.

Mass Spectrometry (MS)

Table 4: Electron Ionization (EI) Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
184	44.70	[M] ⁺ (Molecular Ion)
152	99.99	[M - CH ₃ OH] ⁺
124	50.30	[M - CH ₃ OH - CO] ⁺
78	7.40	[C ₆ H ₅] ⁺
69	18.60	[C ₅ H ₅ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted and optimized for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2,4,6-trihydroxybenzoate** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the respective nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Acquire a single-pulse ¹H NMR spectrum.
 - Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.
 - Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required due to the lower natural abundance of ¹³C.
 - Process the FID similarly to the ¹H spectrum.
 - Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

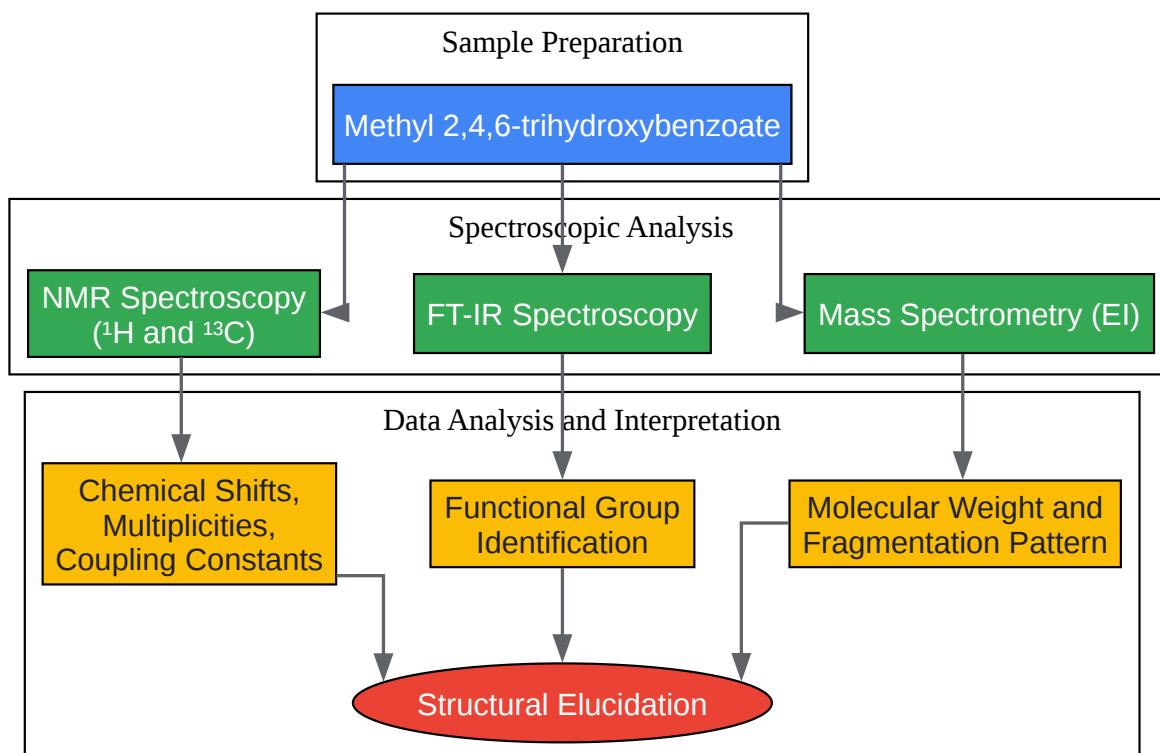
Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **Methyl 2,4,6-trihydroxybenzoate** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
- Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Procedure:

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of **Methyl 2,4,6-trihydroxybenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of a chemical compound.

- To cite this document: BenchChem. [Spectral Analysis of Methyl 2,4,6-trihydroxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580865#spectral-data-of-methyl-2-4-6-trihydroxybenzoate-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com